molecular formula C9H14N2OS B6497413 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 1250909-62-6

4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole

Cat. No.: B6497413
CAS No.: 1250909-62-6
M. Wt: 198.29 g/mol
InChI Key: KLBJVIIWILRRDB-UHFFFAOYSA-N
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Description

4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and a pyrrolidinylmethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrolidine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form 2-aminothiazole.

  • Introduction of the Pyrrolidinylmethoxy Group: : The pyrrolidinylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-aminothiazole with pyrrolidine and formaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification methods such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can occur at the thiazole ring or the pyrrolidine moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methyl group on the thiazole ring. Halogenation followed by nucleophilic substitution is a common pathway.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole or pyrrolidine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the thiazole and pyrrolidine rings. These moieties are known to interact with biological targets, making the compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The compound’s structure suggests it may have activity against certain diseases, possibly acting as an antimicrobial or anticancer agent.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is not fully understood, but it is likely to involve interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole: Lacks the methyl group, which may affect its chemical and biological properties.

    4-methyl-1,3-thiazole: Lacks the pyrrolidinylmethoxy group, which may reduce its biological activity.

    2-[(Pyrrolidin-2-yl)methoxy]-4-methyl-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring, which may alter its reactivity and biological effects.

Uniqueness

4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical reactivity and potential biological activity. The presence of the methyl group further differentiates it from similar compounds, potentially enhancing its stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methyl-2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)12-5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBJVIIWILRRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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